

¹³C NMR of "2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol"

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Compound of Interest

Compound Name: 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

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An In-Depth Technical Guide to the ¹³C NMR of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the underlying principles governing the observed chemical shifts and coupling constants, dictated by the molecule's unique trifluoromethyl and nitro functionalities. We will explore the causal relationships behind experimental design, present a robust protocol for data acquisition, and offer a detailed, peak-by-peak interpretation of the spectrum. The methodologies described herein are designed to be self-validating, ensuring high-confidence structural elucidation for this and similar complex fluorinated molecules.

Introduction: The Structural Challenge

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol is a molecule of significant interest in synthetic and medicinal chemistry. As a chiral alcohol containing both a powerful electron-withdrawing nitro group and a sterically and electronically demanding trifluoromethyl group, it serves as a valuable building block for more complex pharmaceutical agents. The precise and unambiguous confirmation of its structure is paramount, and ¹³C NMR spectroscopy is the definitive tool for this purpose.

However, the very features that make this molecule synthetically useful also create a complex and nuanced ^{13}C NMR spectrum. The analysis requires a deep understanding of:

- **Substituent Effects:** The profound influence of the nitro (NO_2) and trifluoroethanolic [- $\text{CH}(\text{OH})\text{CF}_3$] groups on the electron distribution within the phenyl ring.
- **Heteronuclear Coupling:** The spin-spin coupling between the ^{13}C nuclei and the three ^{19}F nuclei of the trifluoromethyl group, which splits signals into characteristic multiplets over one or more bonds.

This guide will systematically deconstruct these factors to provide a clear and authoritative interpretation of the spectrum.

Theoretical Framework: Predicting the ^{13}C NMR Spectrum

Before acquiring the spectrum, a foundational understanding of the expected electronic environment of each carbon atom allows for a predictive assignment. The chemical shift of each carbon is primarily influenced by its local electron density and its proximity to electronegative groups.

Substituent Effects on the Aromatic Ring

- **The Nitro Group (-NO₂):** As a potent electron-withdrawing group through both inductive and resonance effects, the nitro group significantly deshields the aromatic carbons. This effect is most pronounced at the ipso-carbon (C3) and the carbons ortho (C2, C4) and para (C6) to its position. In contrast, the meta carbons (C1, C5) are less affected.[\[1\]](#)
- **The 2,2,2-Trifluoro-1-hydroxyethyl Group [-CH(OH)CF₃]:** This substituent has a more complex influence. The electronegative oxygen and the CF₃ group inductively withdraw electron density, while the sp³-hybridized benzylic carbon connects this group to the aromatic system.

The Influence of the Trifluoromethyl (-CF₃) Group

The CF₃ group is the most revealing feature in the ^{13}C NMR spectrum due to ^{13}C - ^{19}F spin-spin coupling. Because ^{19}F has a nuclear spin ($I = 1/2$) and is 100% abundant, it couples strongly to

nearby ^{13}C nuclei.

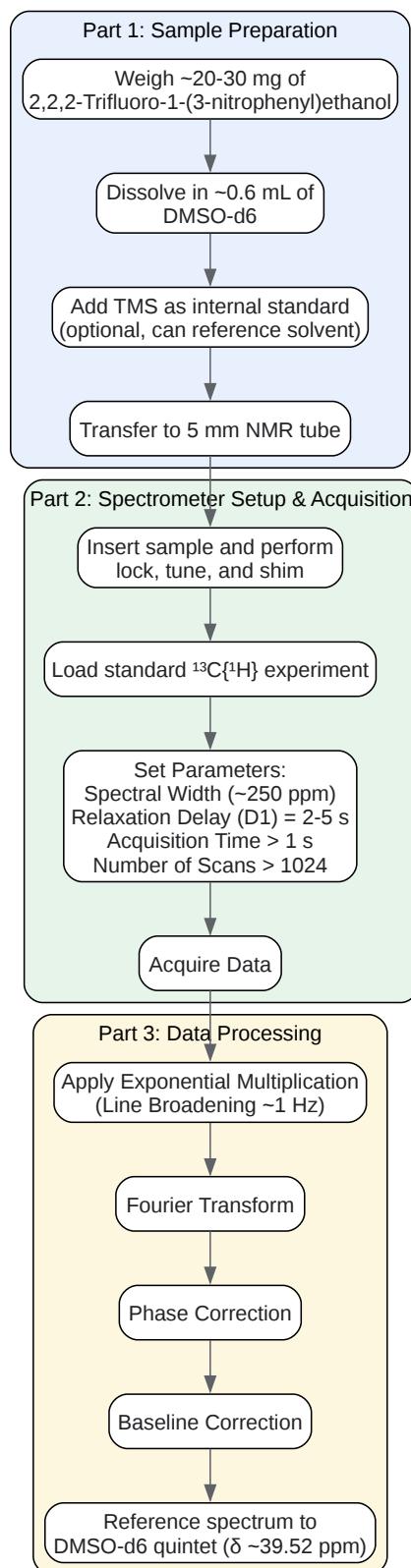
- One-Bond Coupling ($^1\text{J}_{\text{CF}}$): The carbon of the CF_3 group itself will be split into a distinct quartet (a 1:3:3:1 pattern) due to coupling with the three attached fluorine atoms. The coupling constant ($^1\text{J}_{\text{CF}}$) is typically very large, in the range of 280-290 Hz.[2]
- Two-Bond Coupling ($^2\text{J}_{\text{CF}}$): The carbinol carbon (- CHOH) is two bonds away from the fluorine atoms and will also appear as a quartet, but with a much smaller coupling constant ($^2\text{J}_{\text{CF}}$), generally around 30-35 Hz.[3]
- Long-Range Coupling ($^3\text{J}_{\text{CF}}$ and $^4\text{J}_{\text{CF}}$): The aromatic carbons can also exhibit coupling to the fluorine nuclei, though these are typically smaller and may manifest as peak broadening or fine splitting, especially for the ipso-carbon (C1) and the ortho-carbon (C2).[4][5]

The interplay of these effects allows for a preliminary, reasoned prediction of the spectral features.

Experimental Protocol for High-Fidelity Data Acquisition

The integrity of the final analysis rests entirely on the quality of the acquired data. The following protocol is a self-validating system designed for acquiring a high-resolution ^{13}C NMR spectrum of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**.

Workflow Diagram

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Caption: Standard workflow for ^{13}C NMR analysis.

Step-by-Step Methodology

- Sample Preparation:
 - Analyte: Use approximately 20-30 mg of purified **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**.
 - Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice.[\[6\]](#)
 - Causality: The target molecule possesses a hydroxyl group capable of hydrogen bonding, and DMSO is a hydrogen-bond acceptor, ensuring good solubility. Furthermore, the residual solvent signal in DMSO-d₆ (a quintet at $\delta \approx 39.52$ ppm) is in a relatively clear spectral region, making it a reliable internal reference.[\[6\]](#)
 - Procedure: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean vial before transferring to a 5 mm NMR tube. While tetramethylsilane (TMS) can be added, referencing to the solvent peak is standard practice.
- NMR Spectrometer Parameters (for a 400 MHz instrument):
 - Experiment: A standard proton-decoupled ¹³C observation experiment (zgpg30 or similar pulse program).
 - Temperature: Maintain a stable probe temperature, typically 298 K.
 - Acquisition Parameters:
 - Spectral Width (SW): Set to at least 220 ppm to ensure all signals, from the shielded aliphatic region to the potentially deshielded aromatic carbons, are captured.
 - Number of Scans (NS): Due to the low natural abundance of ¹³C and the presence of quaternary carbons (which relax slowly), a minimum of 1024 scans is recommended. More may be necessary to achieve a good signal-to-noise ratio for the quaternary signals.
 - Relaxation Delay (D1): A crucial parameter. Set D1 to at least 2 seconds.

- Causality: Quaternary carbons and the CF₃ carbon lack attached protons, resulting in inefficient relaxation via the dipole-dipole mechanism and a diminished Nuclear Overhauser Effect (NOE). A longer delay allows these carbons to fully relax between pulses, preventing signal saturation and ensuring more reliable signal intensity.[7]
- Advanced Experiment: ¹⁹F-Decoupling (Optional but Recommended)
 - To simplify the spectrum and definitively confirm assignments, a double-resonance ¹³C{¹H, ¹⁹F} experiment can be performed.[8][9]
 - Causality: This experiment irradiates both proton and fluorine frequencies during the acquisition of the ¹³C signal. The result is a spectrum where all C-F and C-H couplings are removed, causing all signals to collapse into singlets. This is invaluable for identifying the precise chemical shift of carbons that are otherwise part of complex multiplets and for resolving overlapping signals in the aromatic region.[9]

Spectral Analysis and Data Interpretation

The following data and assignments are based on literature reports for **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol** in DMSO-d₆.[6]

Molecular Structure and Carbon Numbering

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